4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide
Overview
Description
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a compound that belongs to the class of quinoline-sulfonamide derivatives.
Mechanism of Action
Mode of Action
The compound’s interaction with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the acylation of 8-aminoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, and a solvent, such as dichloromethane . The reaction conditions are generally mild, and the product is obtained in good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Complexation Reactions: It can form complexes with metal ions, such as zinc, copper, cobalt, and cadmium.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Complexation: Metal salts, such as metal acetates or chlorides, are used in the presence of a suitable solvent like dichloromethane.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Metal Complexes: Complexes with different metal ions, which have shown promising antimicrobial activities.
Scientific Research Applications
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide has been extensively studied for its antimicrobial properties. It has shown excellent antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . These properties make it a potential candidate for the development of new antimicrobial agents.
In addition to its antimicrobial applications, this compound has been investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions. Its ability to form metal complexes also opens up possibilities for its use in coordination chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-(quinolin-8-yl)benzene-1-sulfonamide
- N-(quinolin-8-yl)-4-chlorobenzenesulfonamide cadmium (II) complex
Uniqueness
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide stands out due to its strong antimicrobial properties and its ability to form stable complexes with various metal ions.
Biological Activity
4-chloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological significance, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a chloro substituent on the benzene ring and a sulfonamide functional group, which enhances its solubility and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The quinoline ring system facilitates binding to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects such as:
- Antimicrobial Activity : The compound exhibits significant antibacterial properties against a range of pathogens.
- Anticancer Effects : It has shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Biological Activity Overview
The following table summarizes key biological activities associated with this compound:
Activity | Description | IC50 Values |
---|---|---|
Antibacterial | Effective against Gram-positive and Gram-negative bacteria | Varies by strain |
Anticancer | Induces apoptosis in cancer cell lines such as MCF-7 and HeLa | IC50 ~ 5 µM |
Anti-fibrillization | Prevents fibril formation in proteins like α-synuclein | IC50 ~ 10 µM |
Enzyme Inhibition | Inhibits specific enzymes involved in metabolic pathways | Varies by target |
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of various sulfonamide derivatives, this compound demonstrated potent cytotoxicity against several cancer cell lines. The compound was found to induce apoptosis through the activation of caspases and disruption of the mitochondrial membrane potential. The apoptotic potential was assessed using flow cytometry, revealing an increase in early apoptotic cells after treatment.
Case Study 2: Antimicrobial Efficacy
Research has indicated that this compound exhibits broad-spectrum antimicrobial activity. It was tested against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The results showed that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent for bacterial infections.
Case Study 3: Anti-fibrillization Effects
A recent study highlighted the anti-fibrillization effects of sulfonamide derivatives on α-synuclein, a protein implicated in neurodegenerative diseases like Parkinson's. The findings indicated that this compound significantly reduced fibril formation, suggesting its potential role in treating amyloid-related disorders .
Properties
IUPAC Name |
4-chloro-N-quinolin-8-ylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c16-12-6-8-13(9-7-12)21(19,20)18-14-5-1-3-11-4-2-10-17-15(11)14/h1-10,18H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSQETNTOFPAGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)Cl)N=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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